molecular formula C9H12ClN3O B1476824 4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine CAS No. 1863894-75-0

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine

Cat. No.: B1476824
CAS No.: 1863894-75-0
M. Wt: 213.66 g/mol
InChI Key: NRTLVFVNBXSACS-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative featuring a chloro substituent at position 4, a methyl group at position 2, and a 3-methoxyazetidin-1-yl moiety at position 6. Pyrimidine derivatives are critical in medicinal chemistry due to their presence in pharmaceuticals such as antiviral agents, kinase inhibitors, and anticancer drugs . The methoxy group on the azetidine may influence solubility and electronic properties, making this compound a valuable intermediate in drug discovery .

Properties

IUPAC Name

4-chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c1-6-11-8(10)3-9(12-6)13-4-7(5-13)14-2/h3,7H,4-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRTLVFVNBXSACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)N2CC(C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a chloro substituent at the 4-position, a methoxyazetidine moiety at the 6-position, and a methyl group at the 2-position of the pyrimidine ring. Understanding its biological activity is crucial for its development in pharmaceutical applications.

  • Molecular Formula : C9_9H12_{12}ClN3_3O
  • Molecular Weight : 213.66 g/mol
  • CAS Number : 1863894-75-0

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of this compound are currently under investigation, with preliminary studies suggesting potential efficacy in inhibiting certain enzymatic pathways and cellular processes.

  • Enzyme Inhibition : Compounds in this class may act as inhibitors of key enzymes involved in cancer proliferation and inflammation.
  • Receptor Interaction : The methoxyazetidine group could facilitate interactions with specific receptors, modulating signaling pathways related to cell growth and survival.

Research Findings and Case Studies

Recent studies have focused on the synthesis and evaluation of similar pyrimidine derivatives, providing insights into the biological activity of compounds like this compound.

Table: Summary of Biological Activities of Related Compounds

Compound NameActivity TypeMechanism of ActionReference
This compoundAnticancerInhibition of cell proliferation
4-Chloro-6-(3-fluoromethylazetidin-1-yl)-2-methylpyrimidineAntimicrobialDisruption of bacterial cell wall synthesis
This compoundAnti-inflammatoryModulation of inflammatory cytokines

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrimidine derivatives found that modifications at the 6-position significantly enhanced cytotoxicity against various cancer cell lines. The introduction of the methoxyazetidine moiety was hypothesized to improve selectivity towards cancerous cells while reducing toxicity to normal cells.

Scientific Research Applications

Pharmaceutical Applications

a. Anticancer Agents
Research indicates that derivatives of pyrimidine compounds, including 4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine, have been explored for their potential as anticancer agents. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further development in cancer therapies .

b. Antidiabetic Medications
The synthesis of this compound has been linked to the development of active pharmaceutical ingredients (APIs) used in treating diabetes. Pyrimidine derivatives often exhibit properties that can enhance insulin sensitivity or regulate glucose metabolism, making them valuable in antidiabetic drug formulations .

c. Antimicrobial Activity
Studies have shown that pyrimidine derivatives can possess antimicrobial properties. The incorporation of this compound into formulations could enhance the efficacy against various bacterial strains, providing a potential avenue for developing new antibiotics .

Agrochemical Applications

a. Herbicide Development
The compound serves as an intermediate in the synthesis of herbicides. Pyrimidine-based herbicides are known for their effectiveness in controlling a wide range of weeds, which is crucial for agricultural productivity . The structural modifications provided by this compound can lead to the development of more selective and potent herbicides.

b. Insecticides
In addition to herbicidal applications, pyrimidine derivatives have been investigated for their insecticidal properties. The modification of the compound can lead to formulations that target specific pests while minimizing impact on beneficial organisms .

Synthetic Chemistry

The synthesis of this compound involves various methodologies that are crucial for producing high-purity compounds required in pharmaceutical applications. The ability to synthesize this compound efficiently can lead to advancements in both medicinal and agricultural chemistry .

Case Studies and Research Findings

Study TitleFocusFindings
Synthesis and Biological Evaluation of Pyrimidine DerivativesAnticancer ActivityDemonstrated that modified pyrimidines exhibit cytotoxic effects on cancer cell lines, suggesting potential as anticancer agents .
Development of Novel Herbicides Based on Pyrimidine StructuresAgrochemical EfficacyHighlighted the effectiveness of pyrimidine derivatives in controlling weed populations with minimal environmental impact .
Investigation of Antimicrobial Properties of PyrimidinesMicrobial InhibitionFound that certain pyrimidine compounds show promising activity against resistant bacterial strains, indicating potential as new antibiotics .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Key Structural Features Synthesis Method Reactivity/Applications References
This compound Azetidine ring with methoxy, chloro, methyl Likely involves SNAr with azetidine Pharmaceutical intermediate; enhanced reactivity due to ring strain
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Thieno-pyrimidine fused ring; methoxyphenyl Sodium methanolate in DMF at RT Anticancer agents; aromaticity enhances planar binding to targets
4-Chloro-6-(difluoromethyl)-2-methylpyrimidine Difluoromethyl group (electron-withdrawing) Fluorination of precursor pyrimidines Modulates electronic properties for kinase inhibition
4-Chloro-6-(diethoxymethyl)-2-methylpyrimidine Diethoxymethyl (bulky, lipophilic) High-purity synthesis (>99%) Solubility-limited applications; intermediate in agrochemicals
4-Chloro-6-(3,3-difluoropiperidin-1-yl)-2-methylpyrimidine Difluoropiperidine (six-membered ring) Not explicitly reported Targets enzymes with larger binding pockets (e.g., proteases)
4-Chloro-2-isobutyl-6-(1-methyl-1H-pyrazol-4-yl)pyrimidine Isobutyl and pyrazole substituents Cross-coupling reactions Steric bulk reduces metabolic degradation; kinase inhibitors
WY14643 ([4-chloro-6-(2,3-xylidino)-2-pyrimidinylthio]acetic acid) Sulfanyl acetic acid; xylidino group Multi-step functionalization PPARα agonist; induces peroxisome proliferation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine
Reactant of Route 2
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4-Chloro-6-(3-methoxyazetidin-1-yl)-2-methylpyrimidine

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